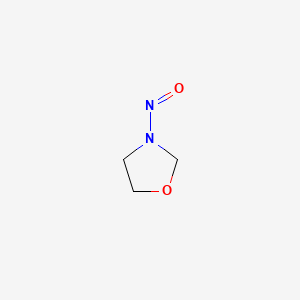
乙酰硫胺
描述
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
科学研究应用
硫胺素的中枢胆碱作用:有人提出硫胺素在中枢神经系统中可能在乙酰胆碱的递质释放中发挥作用。研究表明硫胺素可能表现出抗胆碱酯酶活性,并结合到尼古丁受体上,从而可能影响认知功能和记忆召回 (Meador et al., 1993)。
乙酰硫胺嘌呤的合成和性质:已研究了2-乙酰硫胺嘌呤(乙酰-TPP)的合成及其性质,突出了其作为酶促酰基转移中间体的潜在作用。该化合物与水和其他亲核试剂的反应对于理解其生物学作用是重要的(Gruys et al., 1987)。
在神经退行性疾病中的作用:硫胺素及其衍生物,包括乙酰硫胺,已被评估其在帕金森病和阿尔茨海默病等神经退行性疾病中的神经保护潜力。这些化合物可能在对抗认知老化和痴呆症方面发挥作用(Tardiolo et al., 2018)。
硫胺素的非辅酶作用:硫胺素可以通过非辅酶机制发挥作用,例如促进乙酰胆碱能神经传递。它还参与与不使用硫胺素二磷酸(ThDP)作为辅酶的蛋白质和酶的调节结合,表明在神经作用中存在更广泛的分子机制(Aleshin et al., 2019)。
赖氨酸乙酰化靶点:赖氨酸乙酰化是一种将蛋白质中的赖氨酸残基乙酰化的过程,已发现广泛参与细胞功能。这项研究可能为赖氨酸脱乙酰酶抑制剂的作用提供见解,这些抑制剂在癌症治疗中具有临床应用(Choudhary et al., 2009)。
在糖尿病和高血压中的治疗作用:硫胺素已与血管紧张素转换酶抑制剂(ACE抑制剂)进行比较,以评估其在控制糖尿病大鼠的血糖和动脉血压方面的作用。这表明硫胺素在治疗糖尿病和高血压等慢性疾病中可能发挥作用(Khalifa et al., 2018)。
乙酰胆碱酯酶活性:硫胺素及其衍生物已被研究其对血液和大脑中乙酰胆碱酯酶活性的影响,表明在管理神经退行性疾病方面可能有潜在应用(Petrov Sa et al., 1987)。
预防酚中毒:研究探讨了硫胺素在预防酚中毒中的作用,建议其在职业健康中使用,以防止工人暴露于酚蒸气(Ri et al., 1981)。
作用机制
Target of Action
Acetylthiamine, a derivative of thiamine (vitamin B1), primarily targets enzymes involved in carbohydrate metabolism . Thiamine plays a key role in intracellular glucose metabolism and is thought to inhibit the effect of glucose and insulin on arterial smooth muscle cell proliferation . It is essential for normal growth and development and helps to maintain proper functioning of the heart and the nervous and digestive systems .
Mode of Action
The mode of action of acetylthiamine involves its conversion into active forms known as phosphorylated thiamine derivatives . These active forms interact with their targets, leading to changes in cellular processes. For instance, it is thought that the mechanism of action of thiamine on endothelial cells is related to a reduction in intracellular protein glycation by redirecting the glycolytic flux .
Biochemical Pathways
Acetylthiamine affects several biochemical pathways. It plays a crucial role in the synthesis of acetylcholine, a neurotransmitter, by intervening twice in its synthesis: first in the mitochondria in the decarboxylation of pyruvic acid, then in the cytoplasm in the decarboxylation of citric acid . Moreover, it is involved in the acetyl CoA pathway, which is considered ancient and is used by organisms for H2-dependent carbon and energy metabolism .
Pharmacokinetics
The pharmacokinetics of acetylthiamine, like that of thiamine, involves both active and passive absorption processes . Thiamine cannot be stored in the body; however, once absorbed, the vitamin is concentrated in muscle tissue . The pharmacokinetics of thiamine is modulated by OCT1 genotype, which affects thiamine transport .
Result of Action
The result of acetylthiamine’s action at the molecular and cellular level is the facilitation of acetylcholinergic neurotransmission . This is supported by the discovery of thiamine triphosphate (ThTP)-dependent phosphorylation of the acetylcholine receptor-associated protein rapsyn, and thiamine interaction with the TAS2R1 receptor .
Action Environment
The action, efficacy, and stability of acetylthiamine can be influenced by environmental factors. For instance, the reaction of acetylthiamine with amines and thiols has been studied under conditions as near as possible to those in the living organism . Additionally, the acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride has been reported .
属性
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl acetate;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N4O2S.ClH/c1-9-13(4-5-20-11(3)19)21-8-18(9)7-12-6-16-10(2)17-14(12)15;/h6,8H,4-5,7H2,1-3H3,(H2,15,16,17);1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSHYYQFAKJDON-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70955730 | |
| Record name | 5-[2-(Acetyloxy)ethyl]-3-[(6-imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70955730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3419-28-1 | |
| Record name | Acetylthiamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003419281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-[2-(Acetyloxy)ethyl]-3-[(6-imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70955730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-Methyl-3-[4-(pyridin-3-ylmethyl)phenyl]prop-2-enoic acid](/img/structure/B1199058.png)




![(1S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene](/img/structure/B1199069.png)
